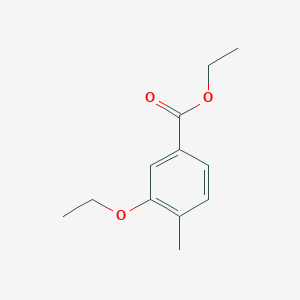

Ethyl 3-ethoxy-4-methylbenzoate

Description

Ethyl 3-ethoxy-4-methylbenzoate is an aromatic ester featuring an ethoxy group at the 3-position, a methyl group at the 4-position, and an ethyl ester moiety at the carboxylic acid position. Such esters are commonly employed as intermediates in pharmaceuticals, agrochemicals, or fragrances due to their tunable solubility and stability. The molecular formula of Ethyl 3-ethoxy-4-methylbenzoate is C₁₁H₁₄O₃, with a molecular weight of 194.23 g/mol, derived from benzoic acid substitution. Its substituents—ethoxy (electron-donating) and methyl (weakly electron-donating)—influence its electronic profile, solubility, and reactivity compared to derivatives with nitro, amino, or hydroxy groups.

Properties

IUPAC Name |

ethyl 3-ethoxy-4-methylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O3/c1-4-14-11-8-10(7-6-9(11)3)12(13)15-5-2/h6-8H,4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEUNHRSFFDHSOX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C(=O)OCC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-ethoxy-4-methylbenzoate can be synthesized through several methods. One common approach involves the esterification of 3-ethoxy-4-methylbenzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Another method involves the Williamson ether synthesis, where 3-ethoxy-4-methylphenol is reacted with ethyl bromide in the presence of a strong base like sodium hydride. This reaction also requires reflux conditions to achieve high yields.

Industrial Production Methods

In industrial settings, the production of ethyl 3-ethoxy-4-methylbenzoate often involves continuous flow processes to enhance efficiency and yield. The esterification process is optimized by using high-purity reactants and catalysts, and by maintaining precise control over reaction temperatures and times.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-ethoxy-4-methylbenzoate undergoes various chemical reactions, including:

Oxidation: The aromatic ring can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of carboxylic acids.

Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenation using bromine in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products Formed

Oxidation: 3-ethoxy-4-methylbenzoic acid.

Reduction: 3-ethoxy-4-methylbenzyl alcohol.

Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Ethyl 3-ethoxy-4-methylbenzoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of ethyl 3-ethoxy-4-methylbenzoate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Position and Electronic Effects

- Ethyl 3-ethoxy-4-methylbenzoate vs. Methyl 4-(cyclopropylmethoxy)-3-hydroxybenzoate ( ) Both compounds have substituents at the 3- and 4-positions of the benzene ring.

Ethyl 4-nitrobenzoate derivatives ( )

- Para-nitro substituents (e.g., Ethyl 4-nitrobenzoate) are strongly electron-withdrawing, lowering the electron density of the aromatic ring and increasing stability toward electrophilic attacks. In contrast, the ethoxy and methyl groups in the target compound donate electrons, making the ring more reactive.

- Nitro groups typically reduce solubility in polar solvents due to their hydrophobic nature, whereas ethoxy groups may enhance solubility in alcohols or ethers.

Functional Group and Solubility Trends

- Ethoxylated ethyl-4-aminobenzoate ( ) The amino group and extensive ethoxylation (25 ethylene oxide units) confer high water solubility (>99% purity) and a molecular weight of 1,266.6 g/mol. This contrasts sharply with the target compound’s lower molecular weight (194.23 g/mol) and likely preference for organic solvents like ethanol or dichloromethane. The amino group in allows for pH-dependent ionization, whereas Ethyl 3-ethoxy-4-methylbenzoate remains neutral across most pH ranges.

Ethyl 4-(1-acetamido-4-ethoxy-4-oxobutyl)benzoate ( )

- The acetamido and malonate substituents introduce hydrogen-bonding capacity and steric bulk, resulting in higher molecular weights (344–416 g/mol) and viscous liquid states. The target compound’s simpler structure may favor lower viscosity and higher volatility.

Data Tables

Table 1: Substituent and Electronic Effects

| Compound Name | Substituents (Positions) | Electronic Effect | Key Functional Groups |

|---|---|---|---|

| Ethyl 3-ethoxy-4-methylbenzoate | Ethoxy (3), Methyl (4) | Electron-donating | Ester, Alkyl, Ether |

| Methyl 4-(cyclopropylmethoxy)-3-hydroxybenzoate | Cyclopropylmethoxy (4), Hydroxy (3) | Electron-donating (methoxy), Polar (hydroxy) | Ester, Hydroxy, Cyclopropane |

| Ethyl 4-nitrobenzoate | Nitro (4) | Electron-withdrawing | Ester, Nitro |

| Ethoxylated ethyl-4-aminobenzoate | Amino (4), Ethoxylated chain | Electron-donating (amino), Polar | Ester, Amine, Polyethylene glycol |

Table 2: Physical and Solubility Properties

| Compound Name | Molecular Weight (g/mol) | Physical State | Solubility Profile |

|---|---|---|---|

| Ethyl 3-ethoxy-4-methylbenzoate | 194.23 | Likely liquid/oil | Organic solvents (e.g., ethanol) |

| Ethoxylated ethyl-4-aminobenzoate | 1,266.6 | Viscous yellow liquid | Water-soluble, poor in alcohols |

| Ethyl 4-(1-acetamido-...) benzoate [4] | 344 (M+Na) | Colorless oil | Organic solvents (chromatography) |

| Methyl 4-(cyclopropylmethoxy)-... [1] | Not reported | Crystalline solid | Polar aprotic solvents |

Biological Activity

Ethyl 3-ethoxy-4-methylbenzoate is an organic compound belonging to the class of benzoate esters. With the molecular formula , it is characterized by an ethoxy group and a methyl group attached to the benzene ring. This compound has garnered attention in scientific research due to its potential biological activities, particularly in antimicrobial and anti-inflammatory domains.

- Molecular Weight : 208.26 g/mol

- Solubility : Soluble in organic solvents such as ethanol and acetone.

- Boiling Point : Approximately 250°C.

Antimicrobial Activity

Ethyl 3-ethoxy-4-methylbenzoate has been studied for its antimicrobial properties against various microorganisms. Research indicates that this compound exhibits significant activity against both bacterial and fungal strains.

| Microorganism | Activity Level |

|---|---|

| Bacteria | |

| Escherichia coli | Moderate |

| Staphylococcus aureus | High |

| Pseudomonas aeruginosa | Moderate |

| Streptococcus pyogenes | High |

| Klebsiella pneumoniae | Moderate |

| Fungi | |

| Aspergillus flavus | High |

| Candida albicans | Moderate |

The compound's effectiveness varies with different strains, suggesting a broad-spectrum antimicrobial potential. In vitro studies have demonstrated that it can inhibit the growth of these pathogens, making it a candidate for further development in pharmaceutical applications .

Anti-inflammatory Properties

In addition to its antimicrobial activity, Ethyl 3-ethoxy-4-methylbenzoate has been evaluated for anti-inflammatory effects. Studies have shown that it can inhibit the activity of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. This inhibition could lead to reduced production of pro-inflammatory mediators, providing a basis for its use in treating inflammatory conditions .

The biological activity of Ethyl 3-ethoxy-4-methylbenzoate can be attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound acts as a substrate for esterases, leading to the release of active metabolites that exert biological effects.

- Electrophilic Reactions : Its aromatic structure allows participation in electrophilic aromatic substitution, potentially modifying pathways related to inflammation and microbial resistance.

- Membrane Interaction : The lipophilic nature of the compound enables it to penetrate cell membranes, affecting intracellular processes.

Case Studies

Several studies have highlighted the biological activity of Ethyl 3-ethoxy-4-methylbenzoate:

- Antimicrobial Screening : A study conducted on a series of synthesized derivatives found that compounds similar to Ethyl 3-ethoxy-4-methylbenzoate displayed potent antimicrobial activity against a range of pathogens, emphasizing its potential as a lead compound in drug development .

- Anti-inflammatory Assessment : In vitro assays demonstrated that Ethyl 3-ethoxy-4-methylbenzoate significantly reduced COX enzyme activity, indicating its potential therapeutic role in managing inflammatory diseases .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.